19,20-Dehydroervatamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,20-dehydroervatamine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Alkaloid Composition in Plant Species
Alkaloids in Tabernaemontana corymbosa : A study identified 5-oxo-19,20-dehydroervatamine along with other alkaloids in Tabernaemontana corymbosa leaves. The variations in alkaloidal composition were noted across different samples (Kam & Loh, 1993).
Alkaloids in Ervatamia malaccensis : Chemical investigation of Ervatamia malaccensis revealed the presence of N(1)-methoxy-19,20-dehydroervatamine and other known alkaloids. This discovery contributes to understanding the chemical diversity in this plant species (Clivio et al., 1990).
Isolation and Structural Analysis
Isolation from Ervatamia yunnanensis : The aerial parts of Ervatamia yunnanensis were studied, leading to the isolation of 19,20-dehydroervatamine and related compounds. This research aids in the understanding of the chemical structure and potential applications of these compounds (Jin, 1999).
Constitution of Ervatamine Group : A detailed study on the constitution of this compound provided insights into its structural differences compared to related alkaloids. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Knox & Slobbe, 1975).
Chemical Constituents and Activities
Chemical Constituents of Ervatamia coronaria : In a study of Ervatamia coronaria, this compound was identified among other alkaloids. This research is significant for understanding the plant's chemical makeup and potential applications in various fields (Henriques et al., 1996).
Isolation from Ervatamia coronaria and Alstonia scholaris : Research on the leaves of Ervatamia coronaria and Alstonia scholaris resulted in the isolation of this compound. Such isolation studies contribute to the understanding of the compound's properties and potential scientific applications (Atta-ur-rahman et al., 1986).
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (3R,7Z,8S)-7-ethylidene-5-methyl-10-oxo-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-4-13-11-23(2)12-21(20(25)26-3)10-15-14-7-5-6-8-17(14)22-19(15)18(24)9-16(13)21/h4-8,16,22H,9-12H2,1-3H3/b13-4+/t16-,21-/m0/s1 |
InChI Key |
NFUNVPXUVUEVKF-CSUVEVHTSA-N |
Isomeric SMILES |
C/C=C/1\CN(C[C@@]2([C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |
Canonical SMILES |
CC=C1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.